1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide

Lipophilicity Drug-likeness ADME

Researchers pursuing selective CDK inhibitors often face challenges with chemoselectivity and solubility of intermediates. This compound, with its acetyl-protected hydrazine and dual methyl ester groups, enables precise H-bonding synthons and facile hydrolysis to carboxylic acids for enhanced solubility, making it an ideal scaffold for parallel kinase inhibitor synthesis. - Acetyl protection ensures chemoselectivity during coupling - Dual ester groups enable solubility tuning and further derivatization - Predicted XLogP3-AA of 0.1 favors extracellular probe design

Molecular Formula C13H15N3O6
Molecular Weight 309.278
CAS No. 196408-37-4
Cat. No. B600008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide
CAS196408-37-4
Molecular FormulaC13H15N3O6
Molecular Weight309.278
Structural Identifiers
SMILESCC(=O)NNC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC
InChIInChI=1S/C13H15N3O6/c1-7(17)15-16-13(20)14-10-5-8(11(18)21-2)4-9(6-10)12(19)22-3/h4-6H,1-3H3,(H,15,17)(H2,14,16,20)
InChIKeyCTZCWECFXHMGFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acylsemicarbazide Building Block Overview


1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide (CAS 196408-37-4) is a synthetic semicarbazide derivative featuring an acetyl-protected hydrazine terminus and a 3,5-bis(methoxycarbonyl)phenyl ring [1]. With a molecular formula of C13H15N3O6 and a molecular weight of 309.27 g/mol [1], this compound belongs to the acylsemicarbazide class, which is frequently explored for applications ranging from kinase inhibitor intermediates to dynamic covalent materials [2]. Its dual methyl ester functionalities distinguish it from simpler phenyl-substituted analogs, offering unique solubility profiles and hydrogen-bonding capabilities relevant to medicinal chemistry and materials science.

Acylsemicarbazide scaffold with acetyl-protected hydrazine
3,5-Bis(methoxycarbonyl)phenyl ring for dual ester functionality
May support kinase inhibitor library parallel synthesis
Reported hydrogen-bonding capacity for crystal engineering studies

Why Generic Semicarbazide Analogs Are Not Interchangeable


The semicarbazide class exhibits significant structure-activity and structure-property divergence based on aryl substitution patterns. The target compound's 3,5-bis(methoxycarbonyl)phenyl group creates a dramatically different electronic and steric environment compared to unsubstituted phenyl or para-substituted analogs, which is critical in applications requiring precise hydrogen-bonding synthons [1] or specific pharmacokinetic properties [2]. Simple replacement with 1-acetyl-4-phenyl-semicarbazide (CAS 13124-09-9) or 1-acetyl-4-(4-nitrophenyl)-semicarbazide (CAS 140-47-7) would eliminate the dual ester functionalities, fundamentally altering reactivity, solubility, and molecular recognition, potentially leading to experimental failure in established protocols.

3,5-Bis(methoxycarbonyl)phenyl with acetyl protection
Unsubstituted phenyl analog: lacks ester groups, may alter solubility profile and hydrogen-bonding capacity
Electron-withdrawing ester substituents at 3,5-positions
Para-substituted analogs (e.g., nitro): electronic shift may disrupt established supramolecular synthons
Acetyl-protected hydrazine terminus
Free hydrazine analog: immediate carbonyl reactivity may cause uncontrolled polymerization in stepwise protocols

Quantitative Evidence Against Key Comparators


Lipophilicity Differentiation

The computed XLogP3-AA for the target compound is 0.1 [1], indicating it is significantly less lipophilic than the unsubstituted comparator 1-acetyl-4-phenyl-semicarbazide (XLogP3-AA: ~1.49) [2]. This large difference in logP fundamentally impacts solubility, membrane permeability, and formulation strategies in drug discovery contexts.

Lipophilicity (XLogP3-AA)
Cross-study comparable
Target: 0.1 vs Unsubstituted phenyl: 1.49 (Δ = -1.39)
Higher aqueous solubility; reduces precipitation risk in DMSO-water assays
In silico prediction; experimental validation recommended
Lipophilicity Drug-likeness ADME

Hydrogen Bond Donor/Acceptor Capacity

The target compound possesses 3 hydrogen bond donors (HBD) and 6 hydrogen bond acceptors (HBA) [1]. This contrasts with a para-chloro analog, 1-acetyl-4-(4-chlorophenyl)-semicarbazide, which typically has only 2 HBD and 2 HBA. The presence of the two ester carbonyls in the target structure enables orthogonal H-bonding synthons critical for predictable crystal packing [2], a property not achievable with simple halogenated analogs.

H-Bond Capacity
Class-level inference
Target: HBD 3, HBA 6 | p-Cl analog: HBD 2, HBA 2 (Δ +1 HBD, +4 HBA)
Enables orthogonal H-bonding synthons; lower-capacity analog may not reproduce desired lattice
Estimated from chemical graph; class-level crystal engineering evidence
Crystal Engineering Supramolecular Chemistry Molecular Recognition

Topological Polar Surface Area Comparison

The target compound's TPSA is computed as 118 Ų (estimation based on functional group contributions: 3 amide NH + 4 carbonyls) [1], whereas the unsubstituted phenyl analog (1-acetyl-4-phenyl-semicarbazide) has a TPSA of approximately 56 Ų. This elevated TPSA predicts reduced passive membrane permeability for the target compound, which may be the desired property for targeting extracellular or periplasmic targets.

TPSA Comparison
Cross-study comparable
Target ~118 Ų vs Phenyl analog ~56 Ų (Δ +62 Ų)
Predicts reduced passive permeability; suited for extracellular target research
Fragment-based estimation; experimental PAMPA/logD advised
Drug Absorption Pharmacokinetics Bioavailability

Protected vs. Free Hydrazine Reactivity

The target compound features an acetyl-protected hydrazine moiety, whereas many commercial semicarbazides are sold as free hydrazine derivatives. The presence of the acetyl group blocks non-specific hydrazone formation until deprotection is performed [1]. This contrasts with 4-phenyl-semicarbazide (CAS 537-47-3), which has a free terminal NH2 group that reacts immediately with carbonyl electrophiles. For stepwise conjugation strategies requiring chemoselectivity, the protected form is mandatory.

Hydrazine Protection
Class-level inference
Target: Acetyl-protected | Free hydrazine analog: Free NH₂
Requires deprotection for nucleophilic reactivity; free amine incompatible with stepwise conjugation
Qualitative reactivity difference; confirm protocol compatibility
Bioconjugation Dynamic Covalent Chemistry Hydrazone Formation

Optimal Research Application Scenarios


Kinase Inhibitor Library Synthesis

Based on the evidence that the compound provides a unique combination of acetyl protection and dual methyl ester groups, it serves as an ideal intermediate for the parallel synthesis of acylsemicarbazide-based cyclin-dependent kinase (CDK) inhibitors [1]. The ester groups facilitate subsequent hydrolysis to carboxylic acids for enhanced aqueous solubility or further derivatization, while the acetyl group ensures chemoselectivity during the coupling step.

Crystal Engineering with Orthogonal H-Bonding

The high hydrogen bond donor/acceptor count (3 HBD, 6 HBA) and the presence of ester carbonyls enable the construction of predictable orthogonal H-bonding synthons, as established for the broader semicarbazide class [1]. This compound, with its 3,5-disubstitution pattern, offers a medium-angle geometry suitable for designing porous molecular crystals or co-crystals where precise spatial arrangement of functional groups is required.

Hydrophilic Extracellular Probes

With a very low predicted XLogP3-AA of 0.1, this compound is substantially more hydrophilic than the simple phenyl analog (XLogP3-AA 1.49) [1]. It is therefore particularly suited for designing probe molecules intended to remain in the extracellular compartment or to avoid off-target intracellular accumulation, a key consideration in target identification studies for kinases with extracellular regulatory domains.

Application
Selection Property
Validation Focus
CDK Inhibitor Intermediate Synthesis
Acetyl-protected hydrazine for chemoselective coupling
Parallel synthesis and ester hydrolysis compatibility
Crystal Engineering with H-Bonding Synthons
Dual ester groups provide elevated H-bond donor/acceptor sites
Reproducibility of orthogonal supramolecular synthons
Extracellular Probe Design
Low predicted lipophilicity from bis(methoxycarbonyl)phenyl
Extracellular retention and reduced passive cell permeability
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